2-(4-acetylpiperazin-1-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-oxoacetamide
Description
The compound 2-(4-acetylpiperazin-1-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-oxoacetamide features a piperazine core substituted with an acetyl group at the 4-position, an oxoacetamide backbone, and a hydroxyethyl moiety linked to a 4-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) substituent is a strong electron-withdrawing group, enhancing metabolic stability and lipophilicity, while the hydroxyethyl group may improve solubility and hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O4/c1-11(24)22-6-8-23(9-7-22)16(27)15(26)21-10-14(25)12-2-4-13(5-3-12)17(18,19)20/h2-5,14,25H,6-10H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFRYBBADGJDRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-acetylpiperazin-1-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-oxoacetamide , known by its CAS number 280110-88-5 , is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H16F3N3O3
- Molecular Weight : 305.28 g/mol
- Structure : The compound features a piperazine ring substituted with an acetyl group, a hydroxy group, and a trifluoromethyl phenyl moiety, which may contribute to its biological activity.
Antidiabetic Properties
Recent studies have indicated that compounds with similar structures exhibit significant antidiabetic activity. For instance, a related compound showed promising results against various enzymatic targets associated with diabetes management:
| Compound | α-Glucosidase % Inhibition | α-Amylase % Inhibition | PTP-1B % Inhibition | DPPH % Inhibition |
|---|---|---|---|---|
| Compound X (similar structure) | 83.13 ± 0.80 | 78.85 ± 2.24 | 88.35 ± 0.89 | 92.23 ± 0.22 |
| Acarbose (standard) | 95.20 ± 0.15 | 91.17 ± 0.53 | 90.83 ± 0.47 | 95.20 ± 0.15 |
This table illustrates the inhibition percentages at a concentration of 500 μM/mL , where the compound demonstrated competitive inhibition against key enzymes involved in carbohydrate metabolism, suggesting potential use in diabetes treatment .
Cytotoxicity Studies
Cytotoxicity assays were performed to evaluate the safety profile of the compound. The results indicated that at certain concentrations, the compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting its potential as an anticancer agent.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound likely inhibits enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate digestion and absorption.
- Antioxidant Activity : The presence of hydroxyl groups may contribute to its ability to scavenge free radicals, as indicated by DPPH inhibition assays.
Case Studies and Research Findings
- In Vitro Studies : Research conducted on similar compounds showed effective inhibition of PTP1B, an enzyme linked to insulin signaling pathways, suggesting that this compound could enhance insulin sensitivity .
- Animal Models : In vivo studies have demonstrated that administration of related compounds resulted in reduced blood glucose levels in diabetic rats, supporting the hypothesis that this class of compounds may be beneficial for managing diabetes.
- Clinical Implications : Given the biological activities observed in preclinical studies, further research is warranted to explore the therapeutic potential of this compound in clinical settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine/Acetamide Backbones
*Calculated based on molecular formula (C₁₉H₂₁F₃N₃O₄).
Key Observations:
- Trifluoromethyl vs. Chlorine : The target compound’s CF₃ group (strong electron withdrawal) contrasts with chlorine in , which offers moderate lipophilicity. CF₃ groups are often used to improve metabolic stability and bioavailability .
- Hydroxyethyl Group: Unique to the target compound, this group may enhance aqueous solubility compared to analogues with non-polar substituents (e.g., methylphenyl in ).
Functional Group Variations and Implications
A. Aromatic Ring Substitutions
- 4-(Trifluoromethyl)phenyl (Target) : Enhances resistance to oxidative metabolism and may improve blood-brain barrier penetration .
- Pyrazole/Phenyl Hybrids (): Compounds like N-(4-ethylphenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-2-oxoacetamide introduce heterocyclic moieties, which are common in kinase inhibitors but differ mechanistically from the target’s structure .
B. Backbone Modifications
- Chloroacetyl () : Introduces electrophilic reactivity, enabling covalent interactions with cysteine residues in enzymes—a feature absent in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
